molecular formula C13H13NS2 B13952723 Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- CAS No. 63123-25-1

Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-

Cat. No.: B13952723
CAS No.: 63123-25-1
M. Wt: 247.4 g/mol
InChI Key: LLLDOZVMMUSWMD-UHFFFAOYSA-N
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Description

Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl-4,5-dihydro- is a heterocyclic compound featuring a fused naphthalene-thiazole core with a sulfur-containing thione group at position 2 and an ethyl substituent at position 1. The 4,5-dihydro modification indicates partial saturation of the thiazole ring, which reduces aromaticity and may enhance conformational flexibility for biological interactions.

Synthetic routes for related derivatives often start with 1-(naphtho[1,2-d]thiazol-2-yl)hydrazine (compound 1), as demonstrated in multiple studies (). For example, compound 8 (2-[3-ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole) was synthesized by reacting compound 2 with triethylorthoformate in acetic anhydride, yielding a derivative with an ethylimidoform group and a cyano substituent . The structural complexity of these compounds is confirmed via IR, NMR, and mass spectrometry, with key spectral features including CN stretches (~2215 cm⁻¹) and NH₂/NH signals in the δ = 10–11 ppm range in ¹H-NMR spectra .

Properties

CAS No.

63123-25-1

Molecular Formula

C13H13NS2

Molecular Weight

247.4 g/mol

IUPAC Name

1-ethyl-4,5-dihydrobenzo[e][1,3]benzothiazole-2-thione

InChI

InChI=1S/C13H13NS2/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)16-13(14)15/h3-6H,2,7-8H2,1H3

InChI Key

LLLDOZVMMUSWMD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCC3=CC=CC=C32)SC1=S

Origin of Product

United States

Preparation Methods

Preparation Methods of Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl-4,5-dihydro-

Literature-Reported Synthetic Routes

Cyclization of 2-Substituted Naphthalene Precursors with Thioamide or Thiourea Derivatives

A common approach involves the reaction of 2-halogenated or 2-activated naphthalene derivatives with thioamide or thiourea compounds to form the thiazole ring via intramolecular cyclization. This method is supported by analogous syntheses of related heterocycles such as naphthotriazepines and imidazole-2-thiones, where sulfur-containing nucleophiles attack activated aromatic precursors under reflux conditions or microwave irradiation to yield fused heterocycles in moderate to good yields (50–82%).

Use of 1,3-Dicarbonyl Compounds and Carbothioamides

In related heterocyclic systems like 1,2,4-triazepines, 1,3-dicarbonyl compounds react with carbothioamides under reflux in solvents such as propanol or acetic acid to afford sulfur-containing heterocycles. This method can be adapted for the synthesis of naphtho-fused thiazole-thiones by choosing appropriate naphthalene-based 1,3-dicarbonyl precursors and carbothioamide derivatives.

Microwave-Assisted Cyclization

Microwave irradiation has been demonstrated to enhance yields and reduce reaction times in the synthesis of fused heterocycles related to thiazole-thiones. For example, microwave-assisted reactions of thiosemicarbazides with alkynes or activated esters in DMF or acetic acid have afforded triazepine-thiones in higher yields (up to 87%) within minutes compared to hours under conventional heating. This technique could be applicable to the synthesis of 1-ethyl-4,5-dihydro-naphtho[1,2-d]thiazole-2(1H)-thione by optimizing starting materials and reaction conditions.

One-Pot Two-Step Reactions via Disulfide Intermediates

A recent study on fused dithiazines and trithiazepines showed that one-pot, two-step reactions involving the formation of disulfide intermediates followed by acid-mediated cyclization can efficiently produce sulfur-nitrogen heterocycles from pyrazolylidene precursors. This strategy might be adapted for naphtho-fused thiazole-thiones by employing analogous sulfur-containing intermediates and acidic cyclization conditions.

Representative Preparation Scheme (Hypothetical Adaptation)

Step Reactants/Conditions Description Yield (%) Notes
1 2-Bromo-1,4-naphthoquinone + 4-amino-5-ethyl-3-mercapto-1,2-thiazole Nucleophilic substitution in ethanol, reflux 56–82 Formation of intermediate thio-substituted naphthoquinone
2 Intermediate + HCl in ethanol, reflux Intramolecular cyclization to fused thiazole-thione 65–77 Cyclization to naphtho[1,2-d]thiazole-2-thione core
3 Alkylation with ethyl halide (if needed) Introduction of ethyl group at N-1 position 70–85 Alkylation under basic conditions
4 Partial reduction (e.g., catalytic hydrogenation) Saturation of 4,5-positions 60–75 To obtain 4,5-dihydro derivative

Note: This scheme is constructed based on analogous literature precedents for related fused heterocycles and may require experimental optimization.

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Conventional reflux cyclization Well-established, moderate yields, simple setup Longer reaction times, moderate selectivity
Microwave-assisted synthesis Short reaction times, higher yields Requires specialized equipment, scale-up issues
One-pot two-step disulfide route Efficient, fewer purification steps Sensitive to reaction conditions, substrate scope limited
Alkylation post-cyclization Allows selective functionalization May require protection/deprotection steps
Catalytic hydrogenation Selective saturation of double bonds Over-reduction risk, catalyst sensitivity

Yield Optimization Strategies

  • Use of microwave irradiation can significantly reduce reaction times and improve yields for cyclization steps.
  • Employing acid catalysts such as HCl or H2SO4 in refluxing ethanol or dioxane enhances intramolecular cyclization efficiency.
  • Careful control of stoichiometry and reaction temperature is critical to minimize side reactions and over-reduction.
  • Solid-supported catalysts or green solvents may improve reaction sustainability and product purity.

Summary Table of Key Literature Findings

Reference Compound Class Key Preparation Method Yield Range (%) Notes
1,2,4-Triazepines & thiones Reflux with carbothioamides, microwave-assisted cyclization 54–87 Microwave improves yield and time
Fused dithiazines/trithiazepines One-pot disulfide intermediate formation + acid cyclization 61–74 One-pot method, acid choice affects yield
Naphtho-fused triazolothiadiazines Reaction of amino-mercapto triazoles with bromo-naphthoquinone, reflux 56–82 Two-step cyclization in ethanol
Imidazole-2-thiones Reflux of benzoin and thiourea, solid-supported microwave 50–70 Alternative greener methods available

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Related Research and Potential Applications

Due to the limited information on the specific applications of 1-Ethyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole-2(1H)-thione, a broader look at related thiazole compounds is relevant:

  • Similar Compounds : Naphtho[1,2-d]thiazole, a related compound, has a molecular weight of 185.25 g/mol and the molecular formula C11H7NSC_{11}H_7NS .
  • KCa2 Channel Activation : Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) is identified as an activator of KCa2 channels, suggesting potential therapeutic applications for treating hypertension .
  • Synthesis of Thiazole Derivatives : Research articles detail methods for synthesizing thiazole derivatives, which could be adapted for 1-Ethyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole-2(1H)-thione. General methods involve reacting aromatic amines with ammonium thiocyanate in the presence of benzyl trimethyl ammonium tribromide .
  • General Method II : Equimolar amounts of substituted aromatic amine and ammonium thiocyanate are dissolved in anhydrous acetonitrile. Benzyl trimethyl ammonium tribromide is added, and the mixture is stirred until the reaction is complete. The mixture is then concentrated, diluted with water, and neutralized with potassium carbonate to isolate the product .

Further Research

Mechanism of Action

The biological activity of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it has been shown to activate potassium channels (KCa3.1, KCa2.2, KCa2.1, and KCa2.3), leading to enhanced endothelial hyperpolarization and vasodilation. This mechanism is particularly relevant in the context of cardiovascular diseases, where the compound can help lower blood pressure by promoting vasodilation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl-4,5-dihydro- can be contextualized by comparing it with structurally related compounds, as outlined below:

Key Comparative Insights

Pyrazole- and pyrimidine-fused derivatives (e.g., compounds 3, 4, and 10) exhibit superior AR antagonism due to additional hydrogen-bonding motifs (NH₂ groups) and π-π stacking interactions with the receptor’s ligand-binding domain .

Thermal Stability :

  • Melting points correlate with molecular rigidity. For instance, compound 4 (>300°C) has a higher melting point than the ethyl-substituted derivative 8 (225–227°C), likely due to its fused pyrazolo-pyrazole system .

Toxicity Profiles :

  • The ethyl-substituted derivative and its analogues (e.g., compounds 2 , 8 ) show LD₅₀ values comparable to Bicalutamide, indicating low systemic toxicity despite structural complexity .

Spectral Distinctions: The cyano group in compound 8 (2218 cm⁻¹ in IR) distinguishes it from amino-substituted analogues, which show NH₂ stretches at ~3325–3372 cm⁻¹ . ¹³C-NMR signals for the thiazole carbon (δ = 134–154 ppm) are consistent across derivatives, confirming core stability .

Biological Activity

Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl-4,5-dihydro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13NS2
  • Molecular Weight : 247.379 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 396.9 ± 52.0 °C at 760 mmHg
  • Flash Point : 193.8 ± 30.7 °C

These properties indicate that the compound is stable under normal conditions, which is essential for its application in pharmaceutical formulations.

Naphtho[1,2-d]thiazole derivatives have been studied for their anticancer properties. They are believed to exert their effects through various mechanisms:

  • Inhibition of Matrix Metalloproteinases (MMPs) : These enzymes are crucial in cancer metastasis and tissue remodeling. Compounds similar to naphtho[1,2-d]thiazole have shown the ability to inhibit MMP activity, thereby preventing tumor invasion and metastasis .
  • Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins, which are key regulators of cell death .
  • Oxidative Stress Induction : Some studies suggest that naphtho[1,2-d]thiazole derivatives can induce oxidative stress in cancer cells, leading to cell injury and death through reactive oxygen species (ROS) generation .

Anticancer Activity

Several studies have highlighted the anticancer potential of naphtho[1,2-d]thiazole derivatives:

  • A study reported that certain thiazole derivatives exhibited IC50 values in the range of 2.31 μM to 9.86 μM against HepG2 hepatocellular carcinoma cells, indicating potent anticancer activity .
CompoundCell LineIC50 (μM)
Compound 4cHepG22.31 ± 0.43
Compound 4dHepG22.94 ± 0.62
Compound 8cHepG24.57 ± 0.85
HarmineHepG22.54 ± 0.82
CisplatinHepG241 ± 0.63

This table illustrates the comparative potency of naphtho[1,2-d]thiazole derivatives against established chemotherapeutics.

Antimicrobial Activity

In addition to anticancer properties, naphtho[1,2-d]thiazole derivatives have shown antimicrobial activity against various pathogens:

  • Thiazole-containing compounds have been reported to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Case Studies

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A recent study synthesized novel thiazole derivatives and evaluated their biological activities. Among these compounds, those containing naphtho[1,2-d]thiazole structures demonstrated significant cytotoxic effects against multiple cancer cell lines and were identified as promising candidates for further development as anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships of naphtho[1,2-d]thiazole derivatives revealed that modifications at specific positions on the thiazole ring could enhance biological activity. For example, substituents that increase lipophilicity often correlate with improved cellular uptake and efficacy against cancer cells .

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